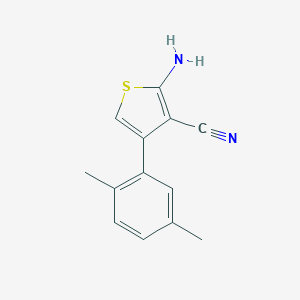

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

説明

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring structureThe molecular formula of this compound is C13H12N2S, and it has a molecular weight of 228.31 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile typically involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

化学反応の分析

Types of Reactions: 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

科学的研究の応用

Chemical Synthesis

Building Block for Heterocycles

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in creating polycyclic structures and other thiophene derivatives that exhibit unique chemical properties. The synthesis often involves reactions such as Michael additions and cyclization processes that leverage its functional groups to generate new compounds with desired characteristics .

Reaction Pathways

The compound can participate in various chemical reactions, including:

- Oxidation : Incorporating oxygen-containing functional groups.

- Reduction : Modifying the compound by adding hydrogen or removing oxygen.

- Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions, which allows for the introduction of different functional groups into the molecule.

Biological Applications

Pharmaceutical Development

Due to its structural similarity to biologically active molecules, 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile has attracted attention in medicinal chemistry. It is being investigated for its potential as an inhibitor or modulator of various biological pathways. Preliminary molecular docking studies suggest that it may interact effectively with specific enzymes or receptors involved in disease processes .

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets that can influence biological functions. This includes acting as a potential therapeutic agent in treating diseases by modulating enzyme activity or receptor interactions.

Material Science

Organic Electronics

In material science, this compound is explored for its applications in organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are enhanced by the thiophene structure, making it suitable for use in advanced materials that require high conductivity and stability.

Synthesis Optimization

A study published in PMC discusses optimized synthetic routes for derivatives of thiophene compounds, including this compound. The research emphasizes improved yields through modified reaction conditions and the use of specific catalysts .

Research has shown that derivatives of this compound exhibit varying degrees of biological activity. For instance, certain analogs have been tested for anti-tubercular properties, showcasing the potential for developing new pharmaceuticals based on this core structure .

作用機序

The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level . For instance, it may inhibit certain kinases or interact with receptor sites, altering cellular signaling pathways.

類似化合物との比較

2-Amino-4,5-dihydrothiophene-3-carbonitriles: These compounds share a similar thiophene ring structure but differ in their substitution patterns and functional groups.

Thiophene Derivatives: Other thiophene-based compounds, such as 2-aminothiophenes, exhibit similar chemical properties and applications.

Uniqueness: 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is a compound of interest due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and various biological activities supported by empirical data and case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHNS

- Molecular Weight : 194.26 g/mol

- CAS Number : 4651-94-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including the Gewald reaction, which involves the condensation of α-cyanoketones with thioketones in the presence of a base. This method has been noted for its eco-friendliness and efficiency in yielding high-purity products .

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, such as:

- HT29 (Colon Cancer) : IC values ranging from 1.61 to 1.98 µg/mL.

- Jurkat (Leukemia) : Similar cytotoxic profiles were observed .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 9 | HT29 | 1.61 ± 1.92 |

| 10 | Jurkat | 1.98 ± 1.22 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. Research indicates that it may interact with DNA and RNA synthesis pathways, disrupting cellular processes essential for tumor growth .

Case Studies

Case Study 1: Antitumor Efficacy

In a study conducted on a murine model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed against E. coli and S. aureus using varying concentrations of the compound. Results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.

特性

IUPAC Name |

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAOADHWCFBYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199987 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-81-0 | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。